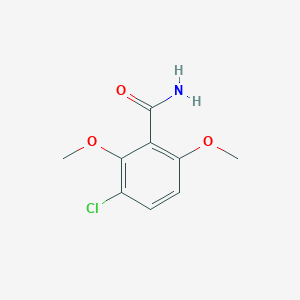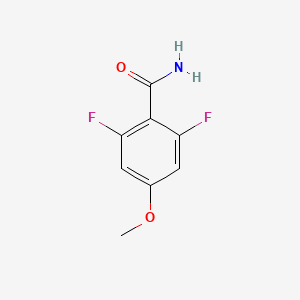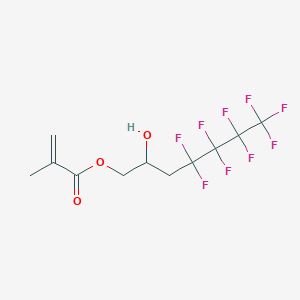
4,6-二甲基吡啶-3-硼酸
描述
4,6-Dimethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1001907-68-1 . It has a molecular weight of 150.97 . The IUPAC name for this compound is 4,6-dimethyl-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as 4,6-Dimethylpyridine-3-boronic acid, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 4,6-Dimethylpyridine-3-boronic acid is 1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 .Physical And Chemical Properties Analysis
4,6-Dimethylpyridine-3-boronic acid is a solid . The solubility of boronic acid compounds, such as 4,6-Dimethylpyridine-3-boronic acid, can be increased by adding monosaccharides to the aqueous solutions .科学研究应用
催化和材料科学
硼酸化合物,包括4,6-二甲基吡啶-3-硼酸,被用于修改催化剂制备中载体的酸性特性,影响催化剂的电子性质和加氢活性。陈等人(2013年)证明了硼添加对氧化铝的酸性调节影响了MoS2和CoMoS位点的电子性质,增强了在加氢脱硫和加氢脱氮反应中的加氢活性(Wen-Ben Chen et al., 2013)。
荧光化学传感器
硼酸与二醇相互作用形成络合物,在荧光传感器中作为报告物质,用于检测碳水化合物和生物活性物质。黄等人(2012年)总结了硼酸传感器在各种分析物中的应用进展,突出了硼酸的化学特性及其在开发新荧光探针中的应用(S. Huang et al., 2012)。
对映选择性有机合成
硼酸已被应用作为高度对映选择性有机反应中的催化剂。例如,橋本等人(2015年)发现了硼酸催化氢氧胺酸对醌亚胺酮的氮杂Michael加成反应,实现了密度丰富的环己烷的对映选择性合成(T. Hashimoto et al., 2015)。
生物医学应用
包括含硼酸的聚合物在内的硼酸化合物在各种生物医学应用中显示出潜力。坎布雷和苏默林(2011年)讨论了含硼酸聚合物在治疗HIV、肥胖症、糖尿病和癌症等疾病中的应用。这些聚合物以其独特的反应性、溶解性和响应性质而备受重视,突显了在生物医学应用中进一步发展的潜力(J. Cambre & B. Sumerlin, 2011)。
作用机制
Target of Action
The primary target of 4,6-Dimethylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM cross-coupling reaction, facilitated by 4,6-Dimethylpyridine-3-boronic acid, is part of a broader class of reactions known as transition metal catalysed carbon–carbon bond forming reactions . These reactions are critical for the synthesis of a wide range of organic compounds . The compound’s role in these reactions contributes to the creation of new carbon-carbon bonds, expanding the complexity and diversity of organic molecules .
Result of Action
The result of the action of 4,6-Dimethylpyridine-3-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 4,6-Dimethylpyridine-3-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . The compound itself is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of laboratory and industrial settings.
生化分析
Biochemical Properties
4,6-Dimethylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The boronic acid group in 4,6-Dimethylpyridine-3-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development .
Cellular Effects
The effects of 4,6-Dimethylpyridine-3-boronic acid on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and impacting cellular homeostasis . Additionally, 4,6-Dimethylpyridine-3-boronic acid can affect the expression of genes related to cell growth and differentiation, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 4,6-Dimethylpyridine-3-boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding interaction . Additionally, 4,6-Dimethylpyridine-3-boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylpyridine-3-boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dimethylpyridine-3-boronic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyridine-3-boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, 4,6-Dimethylpyridine-3-boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4,6-Dimethylpyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . The boronic acid group in 4,6-Dimethylpyridine-3-boronic acid allows it to participate in reactions that involve the transfer of boron atoms, further contributing to its role in metabolic processes .
Transport and Distribution
The transport and distribution of 4,6-Dimethylpyridine-3-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4,6-Dimethylpyridine-3-boronic acid within specific tissues can impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,6-Dimethylpyridine-3-boronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of 4,6-Dimethylpyridine-3-boronic acid can influence its activity and function, making it a valuable tool for studying cellular processes and developing targeted therapies .
属性
IUPAC Name |
(4,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAMMYSSVBPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376730 | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-68-1 | |
| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)





